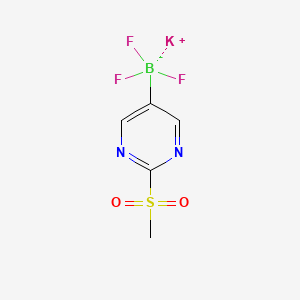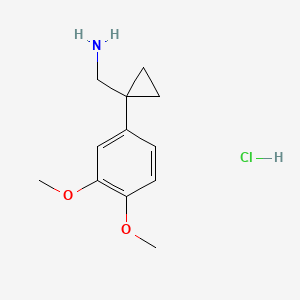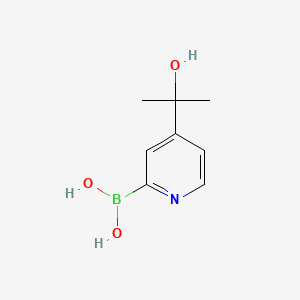
DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)-: is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of naphthalene and phenyl groups attached to nitrogen atoms. Such compounds are often used in various applications, including organic electronics, dyes, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- typically involves the reaction of naphthylamine and phenylamine derivatives under specific conditions. A common method might include:
Amination Reaction: Reacting naphthylamine with phenylamine in the presence of a catalyst such as palladium or copper.
Solvent: Using solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.
Temperature and Pressure: Conducting the reaction at elevated temperatures (100-150°C) and under inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: In an industrial setting, the production might involve:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Toluene, DMF, ethanol.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Dyes and Pigments: Employed in the synthesis of various dyes due to its aromatic structure.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its structural properties.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Materials Science: Application in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- exerts its effects depends on its specific application. In organic electronics, it might involve:
Charge Transport: Facilitating the transport of electrons or holes in electronic devices.
Molecular Interactions: Interacting with other molecules or materials to enhance device performance.
Comparison with Similar Compounds
N,N/‘-Bis(phenyl)-N,N/’-bis(phenyl)-: A similar compound with phenyl groups instead of naphthyl groups.
N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(tolyl)-: A compound with tolyl groups instead of phenyl groups.
Uniqueness: N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- is unique due to the presence of both naphthalene and phenyl groups, which can impart specific electronic and structural properties that are advantageous in certain applications.
Properties
IUPAC Name |
9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTZRPKLKQSNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)




![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)


![3'-Chloro-5'-fluoro-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566861.png)



